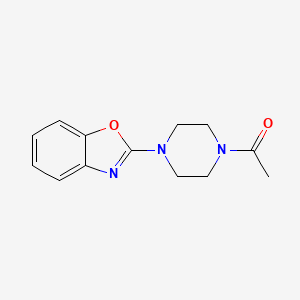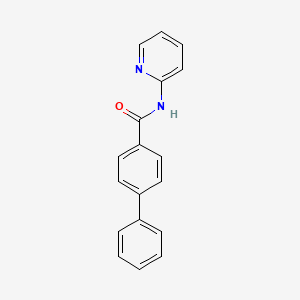![molecular formula C18H17N3O2 B5549031 N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This analysis focuses on compounds with structures or functionalities similar to "N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide," as direct studies on this compound are scarce. These compounds, including quinoline and pyridine derivatives, have been extensively studied due to their potential in various applications, including medicinal chemistry.
Synthesis Analysis
The synthesis of related quinoline and pyridine derivatives often involves multi-component reactions, such as the Passerini three-component reaction, which allows for the efficient assembly of complex molecules from simpler precursors. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized through a reaction between an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids in water at room temperature, yielding the products quantitatively (Taran et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of these compounds reveals a planarity in their structure, contributing to their stability and reactivity. For example, N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate demonstrates a nearly planar conformation, which is crucial for its biological activity (Wen et al., 2006).
Applications De Recherche Scientifique
Chemosensing for Zinc Ions
A study by Park et al. (2015) developed a highly selective "off–on fluorescence type" chemosensor for Zn2+ detection, utilizing a compound with a structure similar to N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide. This sensor showed significant fluorescence enhancement in the presence of Zn2+ in aqueous solution, offering a practical system for monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).
Antimalarial Activity
Werbel et al. (1986) synthesized a series of compounds, including structures related to this compound, demonstrating potent antimalarial properties against Plasmodium berghei in mice, suggesting potential clinical applications (Werbel et al., 1986).
Proton-Coupled Electron Transfer Reactivity
Rice et al. (2016) investigated the PCET reactivity of a mononuclear hydroxomanganese(III) complex utilizing a ligand related to this compound. This study highlights the impact of steric and electronic factors on the efficiency of PCET processes, relevant for understanding redox processes in biological systems and catalysis (Rice et al., 2016).
Structural and Fluorescent Properties
Karmakar et al. (2007) explored the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, showing their potential in forming gels and crystalline structures with unique fluorescence properties. This research opens avenues for developing novel materials with specific optical characteristics (Karmakar et al., 2007).
Adsorption and Separation Technologies
Turanov et al. (2017) synthesized novel ligands containing pyridine and quinoline fragments for the efficient extraction and recovery of Pd(II) from hydrochloric acid solutions. Their work demonstrates the potential of these compounds in enhancing the selectivity and efficiency of metal ion adsorption processes, which is crucial for the purification of precious metals from secondary resources (Turanov et al., 2017).
Propriétés
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13(22)21(11-14-5-4-8-19-10-14)12-16-9-15-6-2-3-7-17(15)20-18(16)23/h2-10H,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHOLVUMFOUFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CN=CC=C1)CC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5548969.png)
![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)


![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)
![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)
![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)
![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)
![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)
![4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5549033.png)